4-Hydroxy-4,4-diphenylbut-2-ynoic acid
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Overview
Description
4-Hydroxy-4,4-diphenylbut-2-ynoic acid is an organic compound with the molecular formula C16H12O3 It is characterized by the presence of a hydroxyl group and two phenyl groups attached to a butynoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4,4-diphenylbut-2-ynoic acid typically involves the reaction of phenylacetylene with benzophenone in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4,4-diphenylbut-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triple bond in the butynoic acid backbone can be reduced to a double or single bond.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4-oxo-4,4-diphenylbut-2-ynoic acid.
Reduction: Formation of 4-hydroxy-4,4-diphenylbut-2-enoic acid or 4-hydroxy-4,4-diphenylbutanoic acid.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
4-Hydroxy-4,4-diphenylbut-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4,4-diphenylbut-2-ynoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl groups can engage in π-π interactions, affecting the compound’s binding affinity and specificity. Additionally, the butynoic acid backbone can undergo metabolic transformations, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-4,4-diphenylbutanoic acid
- 4-Hydroxy-4,4-diphenylbut-2-enoic acid
- 4-Oxo-4,4-diphenylbut-2-ynoic acid
Uniqueness
4-Hydroxy-4,4-diphenylbut-2-ynoic acid is unique due to the presence of both a hydroxyl group and a triple bond in its structure. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The presence of two phenyl groups further enhances its stability and interaction with other molecules.
Properties
IUPAC Name |
4-hydroxy-4,4-diphenylbut-2-ynoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c17-15(18)11-12-16(19,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,19H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUSZYPTAAVLGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC(=O)O)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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